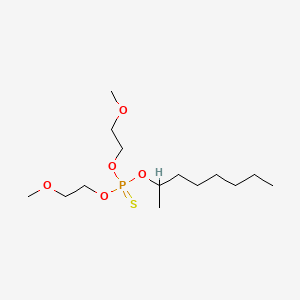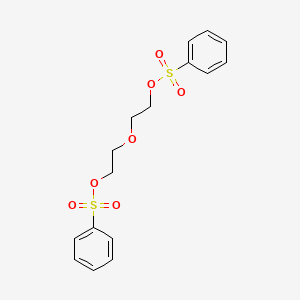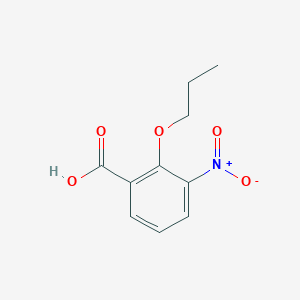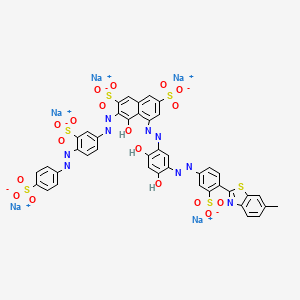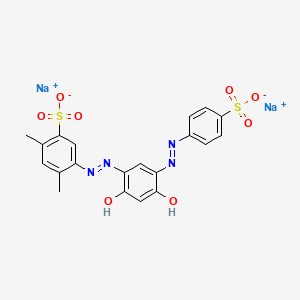
Benzenesulfonic acid, 5-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-2,4-dimethyl-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 5-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-2,4-dimethyl-, disodium salt is an organic compound with the chemical formula C24H16N6Na2O8S2 . This compound is known for its deep red color in solution and its solubility in water, forming stable solutions . It is primarily used as a dye in the dye industry, as a protein dye in biochemical research, and as a fluorescent marker in biological fluorescence microscopy .
Métodos De Preparación
The synthesis of Benzenesulfonic acid, 5-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-2,4-dimethyl-, disodium salt typically involves an azo coupling reaction. The process begins with the reaction of aniline with sulfonated aniline, followed by a reaction with sodium nitrite. The final product is obtained through a secondary coupling reaction . Industrial production methods follow similar synthetic routes, ensuring the compound’s purity and stability for various applications .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 5-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-2,4-dimethyl-, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Employed as a protein dye in biochemical research to study protein structures and functions.
Medicine: Utilized in diagnostic procedures and as a marker in fluorescence microscopy.
Industry: Applied in the dye industry for coloring textiles and other materials.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it binds to proteins, allowing researchers to visualize and study protein structures and interactions. The pathways involved in its mechanism of action include the formation of stable complexes with proteins and other biomolecules .
Comparación Con Compuestos Similares
Benzenesulfonic acid, 5-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-2,4-dimethyl-, disodium salt is unique due to its specific structure and properties. Similar compounds include other azo dyes with sulfonic acid groups, such as:
- Disodium 4-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)benzenesulfonate
- Disodium 4-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)benzenesulfonate
These compounds share similar properties but differ in their specific applications and reactivity .
Propiedades
Número CAS |
72749-81-6 |
|---|---|
Fórmula molecular |
C20H16N4Na2O8S2 |
Peso molecular |
550.5 g/mol |
Nombre IUPAC |
disodium;5-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C20H18N4O8S2.2Na/c1-11-7-12(2)20(34(30,31)32)9-15(11)22-24-17-8-16(18(25)10-19(17)26)23-21-13-3-5-14(6-4-13)33(27,28)29;;/h3-10,25-26H,1-2H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clave InChI |
WDCXWWZKWNFEKH-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O)O)S(=O)(=O)[O-])C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
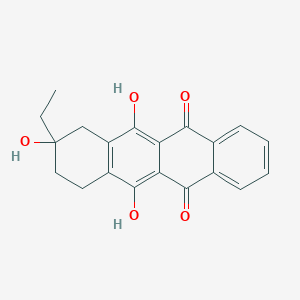
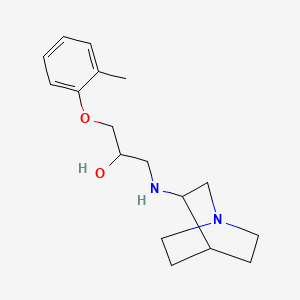

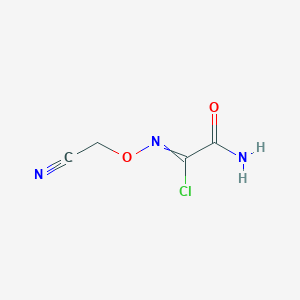
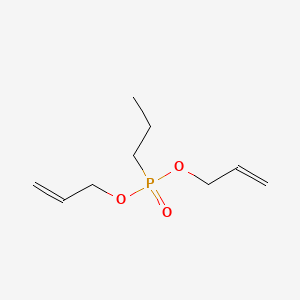
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
